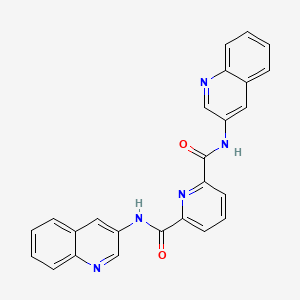
N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine core with two quinoline groups attached at the 2 and 6 positions, connected via carboxamide linkages. The presence of quinoline moieties imparts significant chemical stability and potential for interaction with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarbonyl dichloride with 3-aminoquinoline. This reaction is carried out in a solvent such as toluene, under reflux conditions, yielding the desired compound with a final yield of approximately 70% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moieties can be oxidized under specific conditions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carboxamide linkages, potentially converting them to amines.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moieties would yield quinoline N-oxides, while reduction of the carboxamide linkages would produce corresponding amines.
科学的研究の応用
N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of targeting specific DNA structures.
作用機序
The mechanism by which N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its ability to stabilize G-quadruplex structures in DNA is attributed to the V-shaped conformation it adopts, which maximizes interaction with the target G4 structures . This stabilization can inhibit DNA polymerization and induce conformational switches in the DNA, affecting cellular processes.
類似化合物との比較
Similar Compounds
N2,N6-di(quinolin-8-yl)pyridine-2,6-dicarboxamide: Similar in structure but with quinoline groups at the 8 positions.
N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: Features pyridine groups instead of quinoline.
Uniqueness
N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide is unique due to its specific quinoline positioning, which imparts distinct chemical and biological properties. Its ability to stabilize G-quadruplex structures more effectively than some of its analogs highlights its potential in therapeutic applications .
特性
分子式 |
C25H17N5O2 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
2-N,6-N-di(quinolin-3-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C25H17N5O2/c31-24(28-18-12-16-6-1-3-8-20(16)26-14-18)22-10-5-11-23(30-22)25(32)29-19-13-17-7-2-4-9-21(17)27-15-19/h1-15H,(H,28,31)(H,29,32) |
InChIキー |
JMNNXFSSDFQZSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5N=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


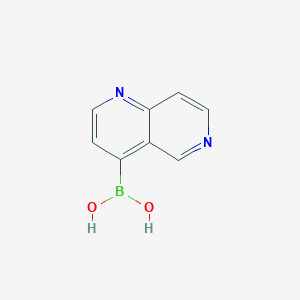

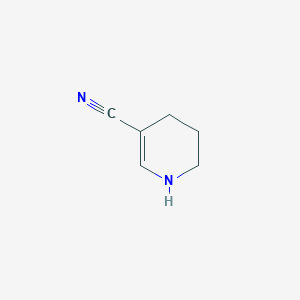
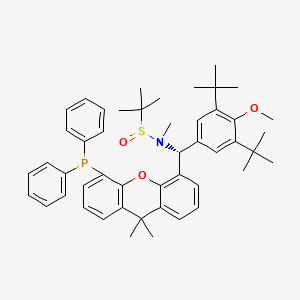
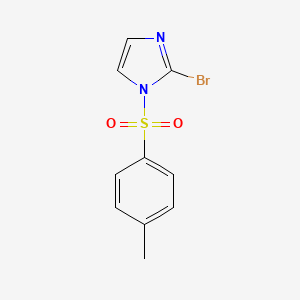
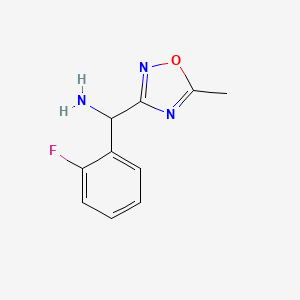
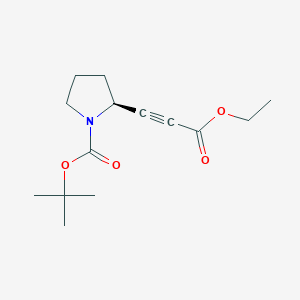
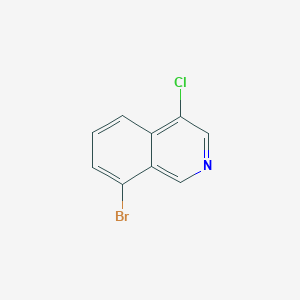
![2-(Trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13658922.png)
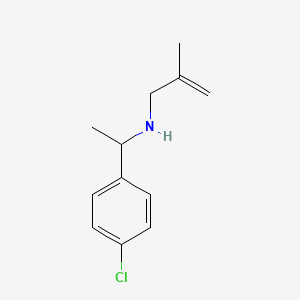
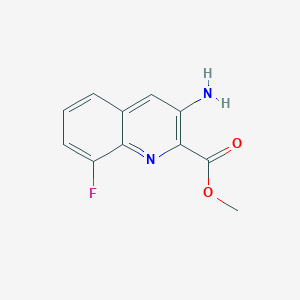
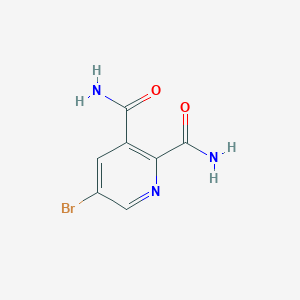
![8-Ethynylimidazo[1,2-a]pyridine](/img/structure/B13658938.png)
![4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13658939.png)
